

Application Notes: Preclinical Evaluation of Bismuth-213 Labeled PSMA Inhibitors

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Compound of Interest

Compound Name: Bismuth-213

Cat. No.: B1240523

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Introduction

Targeted Alpha Therapy (TAT) represents a promising frontier in oncology, delivering highly potent alpha-emitting radionuclides directly to cancer cells, thereby minimizing damage to surrounding healthy tissue.[1][2] Prostate-Specific Membrane Antigen (PSMA) is an ideal target for this approach in prostate cancer, as it is significantly overexpressed on prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic progression.[3][4]

Bismuth-213 (^{213}Bi) is an alpha-emitter with a short half-life of 45.6 minutes and a high linear energy transfer (LET), making it capable of inducing complex, difficult-to-repair DNA double-strand breaks in target cells.[3][5] When conjugated to PSMA-targeting small molecule inhibitors, ^{213}Bi can be delivered with high specificity. The short physical half-life of ^{213}Bi necessitates the use of targeting molecules with rapid tumor accumulation and pharmacokinetics.[6][7]

These notes provide a comprehensive overview of the preclinical data and protocols for evaluating ^{213}Bi -labeled PSMA inhibitors, intended for researchers and drug development professionals in the field of radiopharmaceuticals.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various ^{213}Bi -labeled PSMA inhibitors.

Table 1: In Vitro Performance of ²¹³Bi-Labeled PSMA Inhibitors

Compound	Cell Line	Parameter	Result	Reference
²¹³ Bi-L1	PC3 PIP (PSMA+)	Specific Cell Uptake	Demonstrated	[4][8][9]
²¹³ Bi-L1	PC3 PIP (PSMA+)	Cell Kill Effect	Demonstrated	[4][8][9]
²¹³ Bi-PSMA I&T	LNCaP (PSMA+)	DNA Double-Strand Breaks	Increased 53BP1 & γH2AX foci	[3][10]
²¹³ Bi-JVZ-008	LNCaP (PSMA+)	DNA Double-Strand Breaks	Increased 53BP1 & γH2AX foci	[10]
²¹³ Bi-J591	LN3 (PSMA+)	Growth Inhibition	Concentration-dependent	[1]

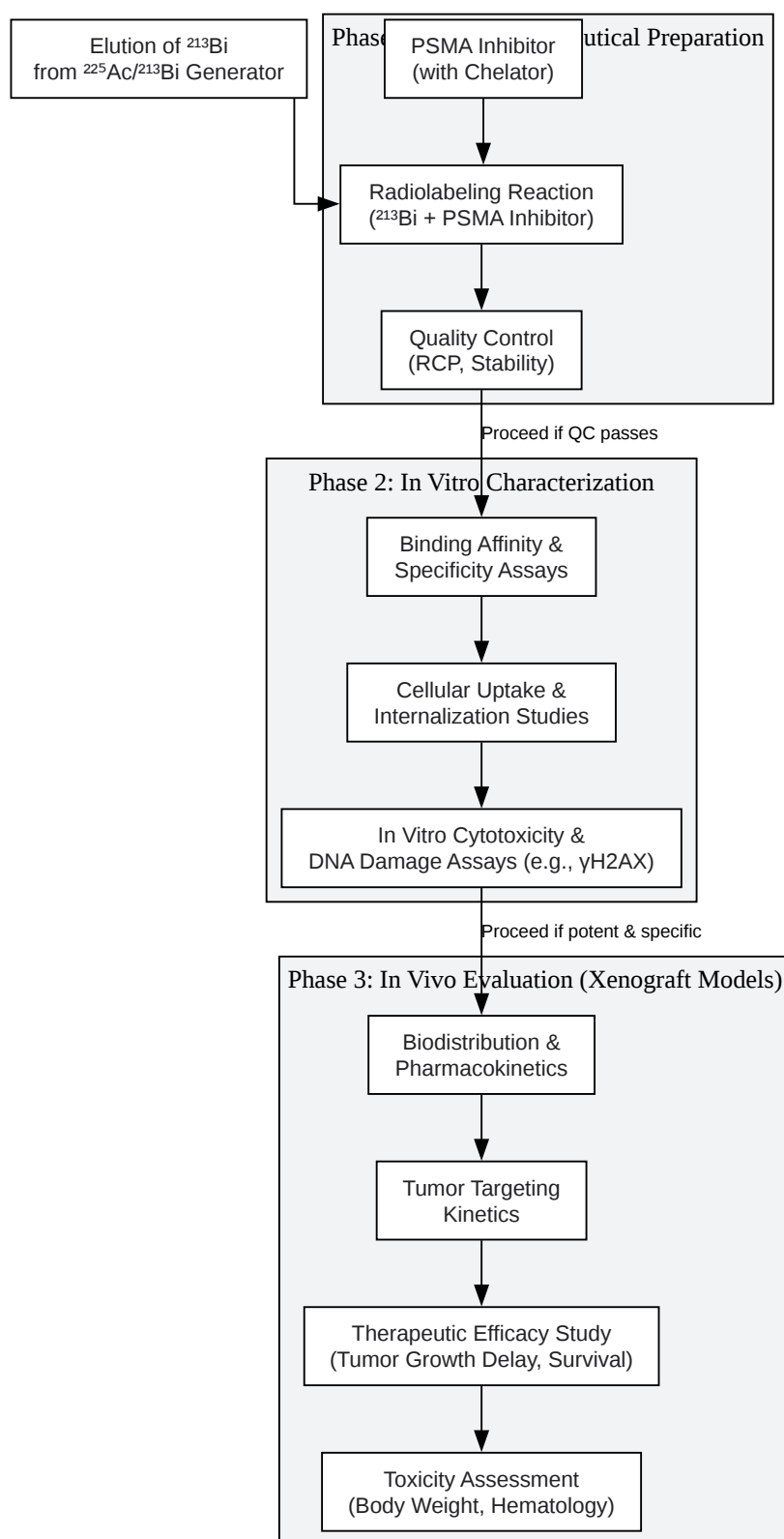
Table 2: In Vivo Biodistribution of ²¹³Bi-Labeled PSMA Inhibitors in Xenograft Models (Data presented as mean percent injected dose per gram of tissue [%ID/g] ± SD)

Organ/Tissue	²¹³ Bi-L1 (2h p.i.)	²¹³ Bi-PSMA I&T (1h p.i.)	²¹³ Bi-JVZ-008 (1h p.i.)	Reference
Tumor (PSMA+)	29.4 ± 8.0	5.75 ± 2.70	2.68 ± 0.56	[8][10]
Blood	0.57 ± 0.0	N/A	N/A	[8]
Heart	< 1.0	N/A	N/A	[8]
Liver	< 1.0	N/A	N/A	[8]
Spleen	< 1.0	N/A	N/A	[8]
Kidneys	8.6 ± 3.0	N/A	N/A	[8]
Salivary Glands	< 1.0	N/A	N/A	[8]

Table 3: Estimated Radiation Absorbed Doses for ²¹³Bi-PSMA-617 in Humans (Extrapolated from ⁶⁸Ga-PSMA-617 PET imaging data, assuming RBE of 5)

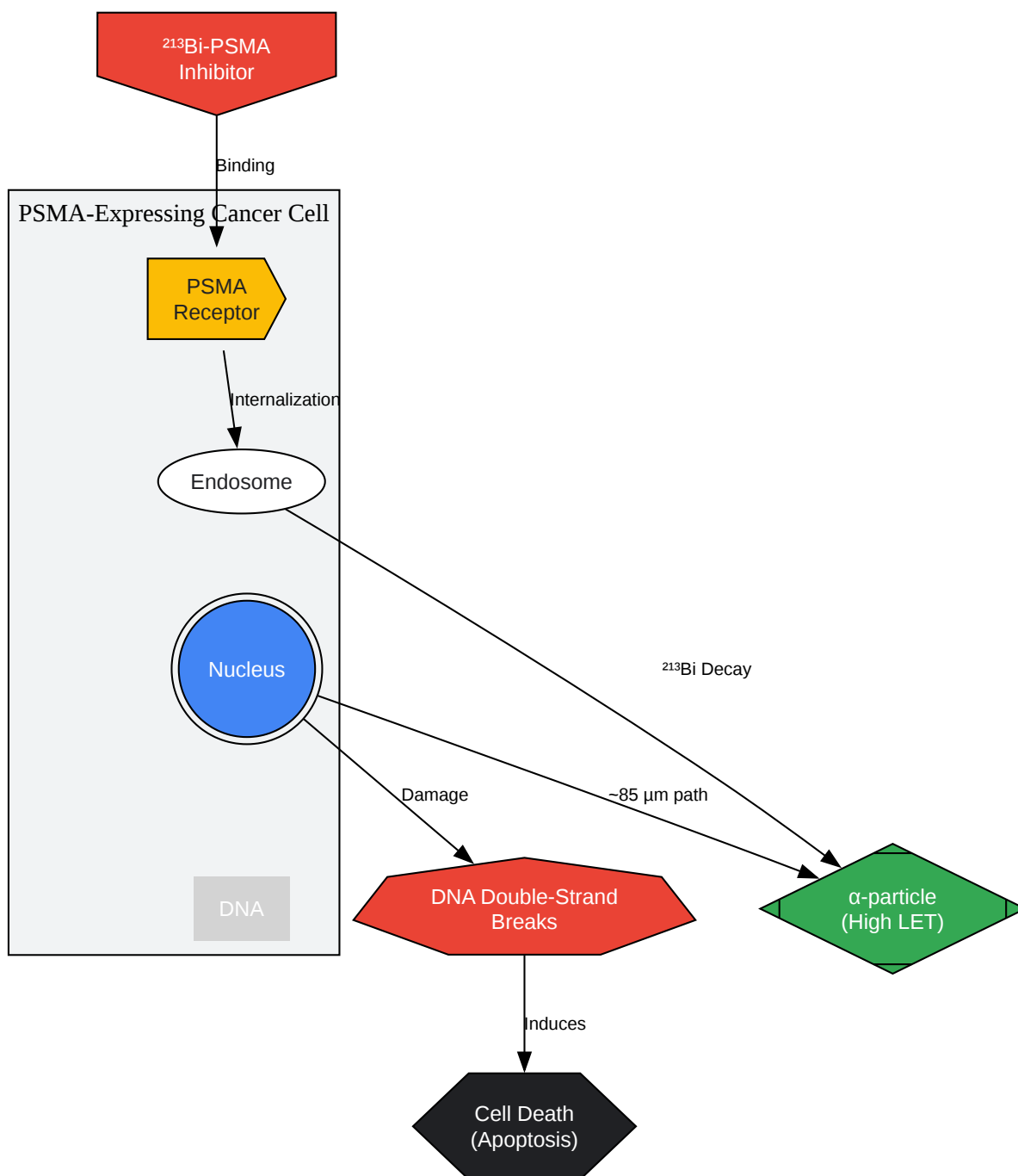
Organ	Equivalent Dose (SvRBE5/GBq)	Reference
Tumor Lesions (Median)	7.6	[6] [11] [12]
Kidneys	8.1	[6] [11] [12]
Salivary Glands	8.1	[6] [11] [12]
Red Marrow	0.52	[6] [11] [12]
Liver	1.2	[6] [11] [12]
Spleen	1.4	[6] [11] [12]

Visualizations: Workflows and Mechanisms



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Caption: Workflow for the preclinical evaluation of ^{213}Bi -PSMA inhibitors.



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Caption: Mechanism of action for ^{213}Bi -PSMA targeted alpha therapy.

Experimental Protocols

Protocol 1: Radiolabeling of a PSMA Inhibitor with **Bismuth-213**

This protocol provides a general method for labeling a DOTA-conjugated PSMA inhibitor with ^{213}Bi .

1. Materials and Reagents:

- $^{225}\text{Ac}/^{213}\text{Bi}$ radionuclide generator.
- Elution solution: 0.1 M HCl / 0.1 M NaI.[\[13\]](#)
- DOTA-conjugated PSMA inhibitor (e.g., PSMA-617, PSMA I&T, L1).
- Reaction Buffer: 0.2 M ammonium acetate or HEPES buffer, pH 5.0-5.5.
- Metal-free water and reaction vials.
- Ascorbic acid (optional, as a radioprotectant).
- Quality Control system: Radio-TLC or radio-HPLC.

2. Procedure:

- Elution of ^{213}Bi : Elute the ^{213}Bi from the $^{225}\text{Ac}/^{213}\text{Bi}$ generator according to the manufacturer's instructions using the HCl/NaI elution solution. Collect the eluate in a sterile, metal-free vial.
- Reaction Setup: In a sterile 1.5 mL microcentrifuge tube, add the DOTA-PSMA inhibitor (typically 1-5 nmol).
- Buffering: Add the reaction buffer to the tube to adjust the pH to the optimal range for chelation (pH 5.0-5.5).
- Radiolabeling: Add the freshly eluted ^{213}Bi (~5-10 MBq) to the buffered inhibitor solution.
- Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes. Note: Due to the short half-life of ^{213}Bi , reaction times must be minimized.

- Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to complex any unbound ^{213}Bi .
- Quality Control: Determine the radiochemical purity (RCP) using radio-TLC (e.g., citrate buffer as mobile phase) or radio-HPLC. The RCP should typically be >95%.^[5]

Protocol 2: In Vitro Cellular Uptake and Internalization Assay

This protocol determines the specific uptake and internalization of the ^{213}Bi -labeled PSMA inhibitor in PSMA-positive and negative cells.

1. Materials and Reagents:

- PSMA-positive (e.g., LNCaP, PC3-PIP) and PSMA-negative (e.g., PC3) cell lines.
- Cell culture medium (e.g., RPMI-1640) with 10% FBS.
- ^{213}Bi -PSMA inhibitor.
- Blocking agent: Non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) or unlabeled conjugate.
- Wash Buffer: Ice-cold PBS.
- Lysis Buffer: 1 M NaOH.
- Acid Wash Buffer: 0.2 M Glycine in 4 M Urea, pH 2.5 (for internalization).
- Gamma counter.

2. Procedure:

- Cell Seeding: Seed cells in 12-well or 24-well plates and allow them to adhere and grow to ~80% confluency.
- Treatment Groups:
 - Total Uptake: Add ^{213}Bi -PSMA inhibitor (~0.1 MBq/well) to the cell medium.

- Nonspecific Uptake (Blocking): Pre-incubate cells with a 100-fold molar excess of the blocking agent for 20-30 minutes before adding the ^{213}Bi -PSMA inhibitor.
- Incubation: Incubate the plates at 37°C for a defined period (e.g., 20-60 minutes).^[10]
- Washing: Aspirate the medium and wash the cells three times with ice-cold PBS.
- Internalization Assay (Parallel Plate):
 - To determine the internalized fraction, add the Acid Wash Buffer and incubate for 5-10 minutes on ice to strip surface-bound radioactivity.
 - Collect the supernatant (membrane-bound fraction).
- Cell Lysis: Add Lysis Buffer to all wells to lyse the cells and collect the lysate (internalized fraction).
- Measurement: Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
- Calculation: Calculate specific uptake by subtracting the nonspecific uptake from the total uptake. Express results as a percentage of the added activity, normalized to cell number or protein content.

Protocol 3: In Vivo Biodistribution in a Tumor Xenograft Model

This protocol assesses the biodistribution and tumor-targeting capability of the ^{213}Bi -labeled PSMA inhibitor in vivo.

1. Materials and Reagents:

- Immunodeficient mice (e.g., BALB/c nude or NSG).
- PSMA-positive tumor cells (e.g., LNCaP, PC3-PIP).
- Matrigel (optional, for cell suspension).
- ^{213}Bi -PSMA inhibitor in sterile saline for injection.

- Anesthesia (e.g., isoflurane).
- Gamma counter and a calibrated scale.

2. Procedure:

- Tumor Implantation: Subcutaneously inject 1-5 million PSMA-positive cells, often suspended in Matrigel, into the flank of each mouse.[\[8\]](#)
- Tumor Growth: Allow tumors to grow to a volume of 100-150 mm³.[\[8\]](#)
- Radiotracer Administration: Administer a known activity of the ²¹³Bi-PSMA inhibitor (e.g., 5 MBq) via intravenous (tail vein) injection.[\[10\]](#)
- Euthanasia and Tissue Collection: At predetermined time points post-injection (p.i.), such as 10, 30, 60, and 120 minutes, euthanize cohorts of mice (n=3-5 per group).[\[8\]](#)
- Organ Harvesting: Promptly dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands, etc.).
- Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
- Calculation: Calculate the radioactivity uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: In Vivo Therapeutic Efficacy Study

This protocol evaluates the anti-tumor effect of the ²¹³Bi-labeled PSMA inhibitor.

1. Materials and Reagents:

- As per Protocol 3.
- Therapeutic doses of ²¹³Bi-PSMA inhibitor.
- Control solutions (e.g., vehicle/saline, unlabeled inhibitor).

- Calipers for tumor measurement.

2. Procedure:

- Tumor Implantation and Growth: Establish tumors as described in Protocol 3.
- Randomization: When tumors reach a specified size (e.g., 100 mm³), randomize mice into treatment and control groups (n=5-10 per group).
- Treatment Administration: Administer the therapeutic dose(s) of the ²¹³Bi-PSMA inhibitor or control solutions via intravenous injection. Treatment can be a single dose or a fractionated regimen.
- Monitoring:
 - Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²).
 - Body Weight: Monitor body weight as an indicator of general toxicity.
 - Survival: Record the date of euthanasia for each animal. Euthanasia is typically required when tumors reach a predetermined endpoint (e.g., 1,000 mm³) or if signs of excessive toxicity are observed (e.g., >20% weight loss).[8]
- Data Analysis:
 - Plot the mean tumor volume versus time for each group.
 - Generate Kaplan-Meier survival curves to compare the survival benefit between groups.
 - Perform statistical analysis (e.g., ANOVA, Log-rank test) to determine the significance of the observed effects.

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